methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate
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Overview
Description
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a dimethylamino group and a methylpropanamido group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate typically involves the amidation of esters. One common method is the reaction between a carboxylic acid ester and 3-(dimethylamino)-1-propylamine in the presence of a catalyst such as lead acetate . This reaction can be carried out under mild conditions, often at room temperature, and may involve the removal of low-boiling alcohol to shift the equilibrium towards the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems to enhance the reaction rate and yield. Catalysts such as metal chlorides, organic acids, and enzymes can be employed to facilitate the amidation process . The choice of catalyst and reaction conditions can significantly impact the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]acetamide: This compound shares a similar structure but lacks the ester group.
N,N-Dimethyl-3-aminopropylamine: Another related compound with similar functional groups but different overall structure.
Uniqueness
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate is unique due to its combination of an ester and an amide functional group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields.
Properties
CAS No. |
1866072-93-6 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.3 |
Purity |
95 |
Origin of Product |
United States |
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